

Physicochemical characterization of 3-(2-Chlorophenoxy)azetidine

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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)azetidine

CAS No.: 954222-94-7

Cat. No.: B1592899

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An In-Depth Technical Guide to the Physicochemical Characterization of **3-(2-Chlorophenoxy)azetidine**

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."^[1] This four-membered nitrogen-containing heterocycle offers a unique blend of conformational rigidity and three-dimensional character, which can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties.^{[2][3]} Unlike more flexible acyclic analogs, the strained ring system of azetidine can improve metabolic stability and binding affinity to target proteins.^[3] Consequently, azetidine derivatives are integral components of several FDA-approved drugs, including the Janus kinase (JAK) inhibitor tofacitinib and the calcium channel blocker azelnidipine.^{[1][2]}

3-(2-Chlorophenoxy)azetidine is a key building block within this chemical space. Its structure combines the desirable azetidine motif with a substituted aromatic ring, making it a versatile intermediate for constructing more complex therapeutic candidates. A thorough

physicochemical characterization of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective use in drug discovery and development. Accurate data on its structure, purity, and physical properties ensures reproducibility in synthetic campaigns, reliability in biological assays, and a solid foundation for regulatory submissions.

This guide provides a comprehensive framework for the physicochemical characterization of **3-(2-Chlorophenoxy)azetidine**, detailing not just the "how" but the "why" behind each analytical choice. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of this valuable synthetic intermediate.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. These values serve as the primary reference points for all subsequent analyses.

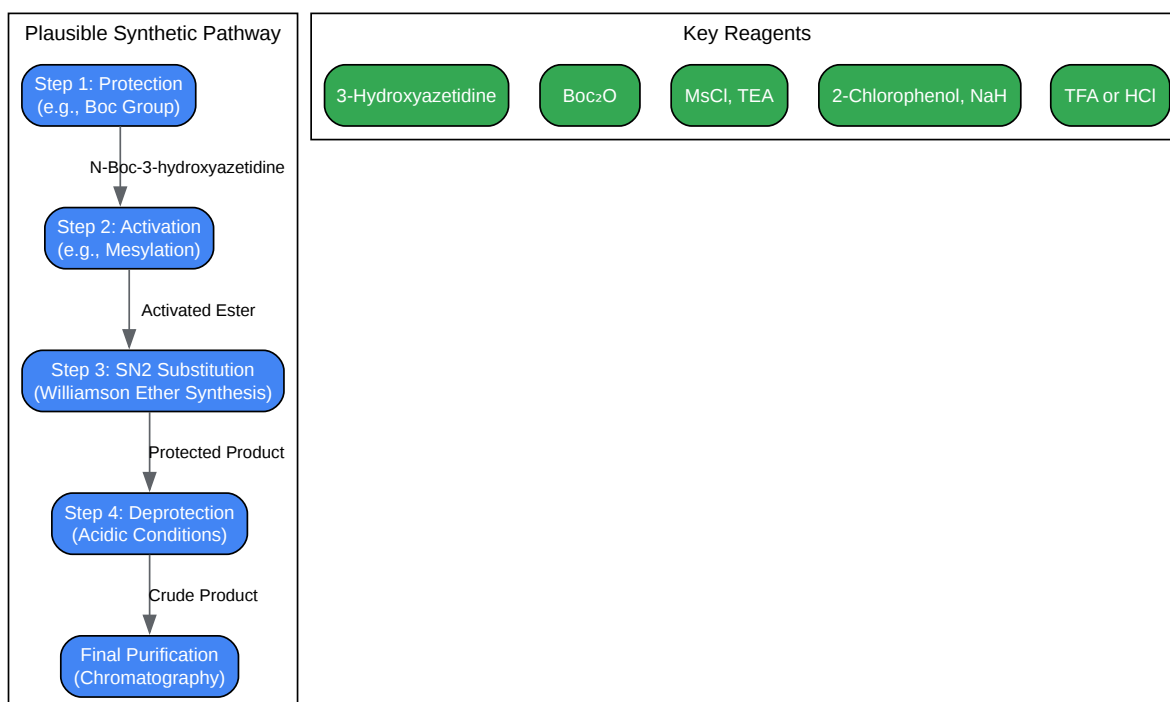
Property	Value	Source
Chemical Name	3-(2-Chlorophenoxy)azetidine	-
CAS Number	954222-94-7	[4]
Molecular Formula	C ₉ H ₁₀ ClNO	[5]
Molecular Weight	183.63 g/mol	[6]
Monoisotopic Mass	183.04509 Da	[5]
Predicted XlogP	2.1	[5]

Synthesis and Purification: Establishing a Quality Baseline

The quality of any characterization data is contingent on the quality of the sample. A plausible and widely used method for synthesizing 3-aryloxyazetidines is the Williamson ether synthesis, which involves the nucleophilic substitution of a protected 3-hydroxyazetidine derivative with the corresponding phenol.[7] Understanding the synthetic route is crucial as it informs the potential impurity profile.

Proposed Synthetic Workflow

The synthesis can be logically broken down into four key stages, each requiring careful control to ensure a high-quality final product.



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Caption: A plausible synthetic route for **3-(2-Chlorophenoxy)azetidine**.

Detailed Synthesis Protocol

- Step 1: Protection of Azetidine Nitrogen: Commercially available 3-hydroxyazetidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane

(DCM) to yield N-Boc-3-hydroxyazetidine. The Boc group is chosen for its stability under basic conditions and its facile removal under acidic conditions.

- **Step 2: Activation of the Hydroxyl Group:** The hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group. This is typically achieved via mesylation (using methanesulfonyl chloride) or tosylation in the presence of a non-nucleophilic base such as triethylamine (TEA).[7] This activation is critical for the subsequent nucleophilic substitution to proceed efficiently.
- **Step 3: Williamson Ether Synthesis:** The activated intermediate is reacted with 2-chlorophenol in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent (e.g., DMF or THF). This is the key bond-forming step where the phenoxy ether linkage is created.[7]
- **Step 4: Deprotection:** The N-Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final product, **3-(2-Chlorophenoxy)azetidine**, often as a hydrochloride salt.[7]
- **Step 5: Purification:** The final compound must be rigorously purified to remove unreacted starting materials, reagents, and byproducts. The method of choice is typically flash column chromatography on silica gel or recrystallization to achieve >95% purity suitable for characterization and further use.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unambiguously confirm the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a small molecule. Samples are typically prepared by dissolving 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- **¹H NMR (Proton NMR):** This technique provides information on the number of different types of protons and their neighboring environments.

- Aromatic Region (~6.8-7.5 ppm): Four distinct signals are expected for the protons on the 2-chlorophenyl ring. Their splitting patterns (doublets, triplets, or doublet of doublets) and coupling constants will confirm their relative positions.
- Azetidine Methine Proton (~4.8-5.2 ppm): The proton at the C3 position (–CH–OAr) is expected to appear as a multiplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom.
- Azetidine Methylene Protons (~3.8-4.4 ppm): The four protons on the C2 and C4 positions of the azetidine ring will likely appear as complex multiplets due to coupling with each other and the C3 proton.
- Amine Proton (~1.5-3.0 ppm, broad): The N-H proton of the secondary amine will appear as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent. It may exchange with D₂O.
- ¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms.
 - Aromatic Carbons (~115-155 ppm): Six signals are expected. The carbon attached to the oxygen (C-OAr) will be the most downfield, while the carbon attached to the chlorine (C-Cl) will also be distinct.
 - Azetidine Methine Carbon (~65-75 ppm): The C3 carbon (–CH–OAr) will be shifted significantly downfield.
 - Azetidine Methylene Carbons (~45-55 ppm): The C2 and C4 carbons will appear in the aliphatic region.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, which serves as definitive proof of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition to within a few parts per million.

- Expected Molecular Ion: The primary observation will be the protonated molecule [M+H]⁺ at m/z 184.0524.^[5]

- Chlorine Isotope Pattern: A crucial diagnostic feature is the presence of a secondary peak at m/z 186, approximately one-third the intensity of the main peak. This $[M+2]$ peak is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes).[7]
- Fragmentation: Key fragments may arise from the cleavage of the ether bond or the fragmentation of the azetidine ring, providing further structural confirmation.[7][8]

Adduct	Predicted m/z
$[M+H]^+$	184.05237
$[M+Na]^+$	206.03431
$[M-H]^-$	182.03781

Data predicted and sourced from PubChemLite.

[5]

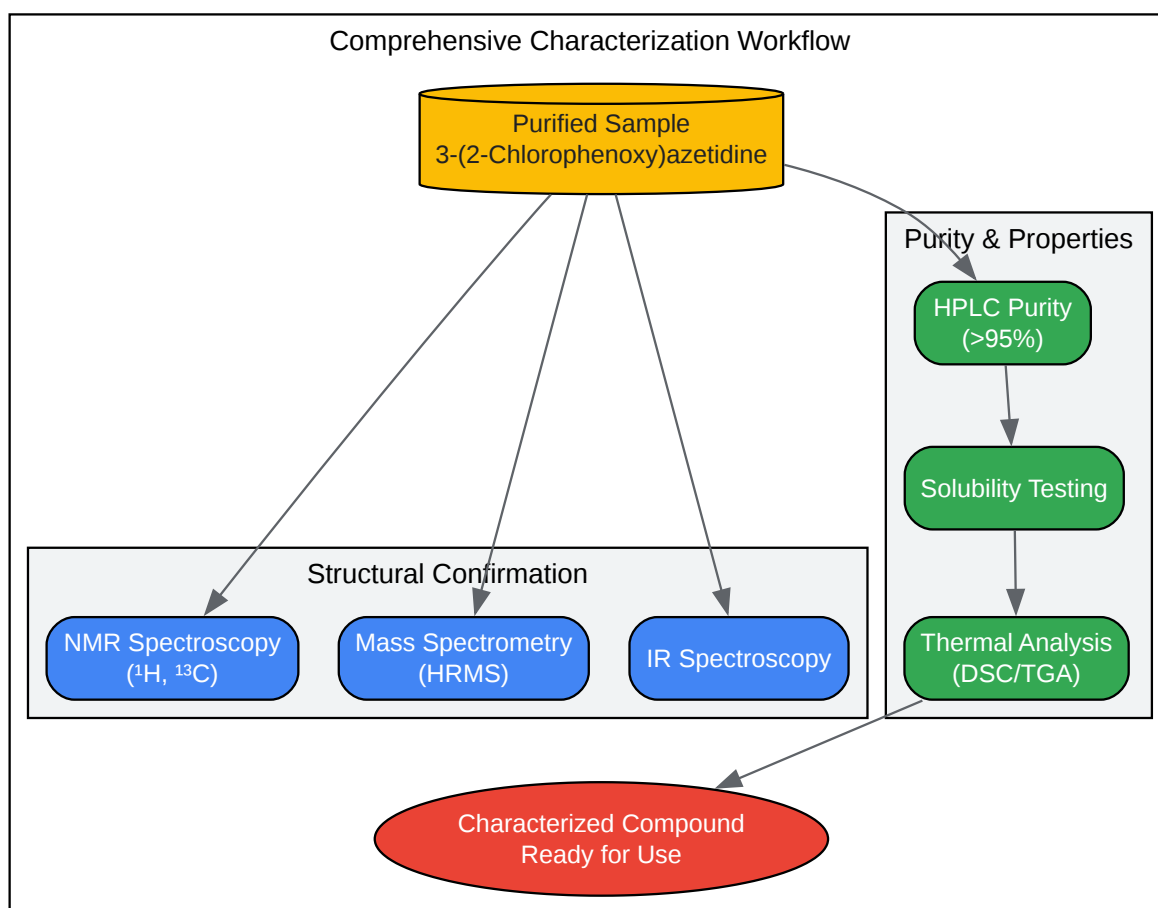
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- N-H Stretch: A moderate, sharp peak around $3300\text{-}3400\text{ cm}^{-1}$ corresponding to the secondary amine.
- C-H Aromatic Stretch: Peaks just above 3000 cm^{-1} .
- C-H Aliphatic Stretch: Peaks just below 3000 cm^{-1} .
- C=C Aromatic Stretch: Sharp peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O-C Asymmetric Stretch: A strong, characteristic peak in the $1200\text{-}1250\text{ cm}^{-1}$ region, indicative of the aryl ether linkage.
- C-Cl Stretch: A peak in the $700\text{-}800\text{ cm}^{-1}$ region.

Purity Assessment: The Chromatographic Standard

Ensuring the purity of a compound is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[9][10]



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Caption: A logical workflow for the complete physicochemical characterization.

Reverse-Phase HPLC (RP-HPLC) Method

A standard RP-HPLC method provides an excellent starting point for assessing the purity of **3-(2-Chlorophenoxy)azetidine**.

Protocol:

- **Sample Preparation:** Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.
- **Chromatographic Conditions:**

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	The C18 stationary phase is a versatile, non-polar phase suitable for retaining moderately polar compounds.
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile	The acidic modifier improves peak shape for the basic amine. Acetonitrile is a common organic modifier.
Gradient	Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.	A gradient elution is essential to ensure that any impurities with significantly different polarities are eluted and detected.
Flow Rate	1.0 mL/min	Standard analytical flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Maintaining a constant temperature ensures reproducible retention times.
Detection	UV at 254 nm and 275 nm	The phenyl ring provides strong UV absorbance. Monitoring multiple wavelengths can help detect impurities that may have different chromophores.

| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |

- **Data Analysis:** The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use in drug development, a purity of $\geq 95\%$ is typically required.

Physical Properties and Safety

Physical Appearance and Solubility

A visual inspection of the material should be performed. It is expected to be an off-white to pale yellow solid or a viscous oil at room temperature. Solubility should be assessed in a range of solvents relevant to its intended use (e.g., water, DMSO, methanol, dichloromethane). This information is critical for formulation and reaction setup.

Thermal Analysis

- **Differential Scanning Calorimetry (DSC):** If the compound is a crystalline solid, DSC can be used to determine its melting point and assess its polymorphic form.
- **Thermogravimetric Analysis (TGA):** TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition temperature. Azetidine-containing structures can exhibit enhanced thermal stability.[\[11\]](#)

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-(2-Chlorophenoxy)azetidine** is not widely available, hazard information can be inferred from related compounds and general chemical principles.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[12\]](#)
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[\[12\]](#) Avoid contact with skin and eyes.[\[13\]](#)
- **Hazards:** Based on related structures, the compound may be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage. It should be handled with care.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The physicochemical characterization of **3-(2-Chlorophenoxy)azetidine** is a multi-faceted process that provides an essential foundation for its application in pharmaceutical research. By systematically applying a suite of analytical techniques—from NMR and MS for structural confirmation to HPLC for purity assessment—researchers can establish a comprehensive and reliable data package for this key building block. This rigorous approach ensures the quality and reproducibility of subsequent research, ultimately accelerating the path of drug discovery and development.

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